5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Overview
Description
5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring with a thiol group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions . The reaction often requires the presence of a catalyst and may be conducted under inert atmospheric conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding benzimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazole
- 2-trifluoromethyl benzoxazole
- 2-trifluoromethyl benzothiazole
Comparison
Compared to similar compounds, 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOBJBWXJSCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369482 | |
Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-73-1 | |
Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-2-THIOXO-6-TRIFLUOROMETHYLBENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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